1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions, often using benzyl halides or benzyl alcohols in the presence of a base.
Incorporation of the thiophene moiety: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Final modifications: The final steps may involve oxidation or reduction reactions to achieve the desired oxidation state and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent or biochemical probe.
Medicine: The compound may have pharmacological properties that make it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, or antimicrobial research.
Industry: It can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific biological targets and pathways. Generally, pyridazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-6-oxo-N-(2-phenylbenzyl)-1,6-dihydropyridazine-3-carboxamide
- 1-methyl-6-oxo-N-(2-(furan-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide
- 1-methyl-6-oxo-N-(2-(pyridin-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide
Uniqueness
1-methyl-6-oxo-N-(2-(thiophen-3-yl)benzyl)-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
1-methyl-6-oxo-N-[(2-thiophen-3-ylphenyl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-20-16(21)7-6-15(19-20)17(22)18-10-12-4-2-3-5-14(12)13-8-9-23-11-13/h2-9,11H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKGBFGEHZXISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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